2-[(Ethylamino)methyl]-4-nitrophenol-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-10-6-7-5-8(11(13)14)3-4-9(7)12/h3-5,10,12H,2,6H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBOFZTTUXRNK-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterium Incorporation into Nitrophenol Amine Scaffolds
General Principles of Chemical Deuteration and Isotope Exchange Reactions
Chemical deuteration is the process of replacing one or more hydrogen atoms in a molecule with deuterium (B1214612) atoms. wikipedia.org The most common method to achieve this is through hydrogen-deuterium (H/D) exchange, a chemical reaction where a covalently bonded hydrogen is swapped for a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). wikipedia.orgnih.gov
The feasibility of H/D exchange depends on the lability of the hydrogen atom. Protons attached to heteroatoms (like in hydroxyl or amine groups) are typically "exchangeable" and can readily swap with deuterium from a solvent like D₂O without a catalyst. wikipedia.org In contrast, hydrogen atoms bonded to carbon are generally "non-exchangeable" under normal conditions. Facilitating the exchange of these non-exchangeable hydrogens requires specific conditions, such as the use of acid, base, or metal catalysts, often combined with elevated temperature and pressure. wikipedia.org
Acid- and base-catalyzed H/D exchange processes often proceed through mechanisms like electrophilic aromatic substitution for aromatic compounds or enolization for compounds with carbonyl groups. nih.govyoutube.com These reactions are equilibrium processes, meaning a large excess of the deuterium source is necessary to drive the reaction toward the deuterated product. wikipedia.org
Strategies for Regioselective Deuteration of 2-[(Ethylamino)methyl]-4-nitrophenol-d5
Regioselectivity—the control of where the deuterium atoms are placed on a molecule—is critical in the synthesis of specifically labeled compounds. For a scaffold like 2-[(Ethylamino)methyl]-4-nitrophenol, different strategies can be employed to target the phenolic ring, the aminomethyl group, or the ethyl substituent. While the "-d5" designation in the target compound indicates deuteration on the ethyl group, which is often achieved by using a deuterated starting material (e.g., d₅-ethylamine), the following methods are applicable for deuterating the broader nitrophenol-amine scaffold.
Hydrothermal conditions, which involve using a deuterium source like D₂O at high temperatures (e.g., 210-240°C) and pressures, can facilitate H/D exchange on aromatic rings. researchgate.net For the phenolic portion of the scaffold, the hydroxyl group is an activating group that directs electrophilic substitution to the ortho and para positions. researchgate.netresearchgate.net Therefore, under acidic or basic hydrothermal conditions, the hydrogen atoms on the phenyl ring ortho to the hydroxyl group can be exchanged for deuterium. researchgate.netnih.gov Studies have shown that under more extreme, supercritical D₂O conditions, even the less reactive meta positions of a phenol (B47542) ring can undergo deuteration. researchgate.net
For highly specific deuterium placement that may not be achievable through direct H/D exchange, halogen-deuterium (X/D) exchange offers a powerful alternative. researchgate.netacs.org This two-step process involves first introducing a halogen atom (typically bromine or iodine) at the desired position on the aromatic ring through a standard halogenation reaction. Subsequently, the halogenated compound is treated with a deuterium source in the presence of a catalyst (e.g., palladium on carbon) to replace the halogen atom with a deuterium atom. This method provides excellent regiocontrol, allowing for the synthesis of specifically labeled isotopologues that would be difficult to obtain otherwise.
A variety of catalytic systems can be used to introduce deuterium into both the phenolic and aminomethyl substructures.
Phenolic Substructure: Transition metal catalysts, such as platinum or ruthenium, can effectively catalyze H/D exchange on aromatic rings using D₂O as the deuterium source. researchgate.net These methods often show high regioselectivity for the ortho and/or para positions relative to activating groups like hydroxyls. researchgate.net Simple base catalysis, for instance using NaOH in D₂O, has also been demonstrated as a cost-effective method for the regioselective deuteration of phenols. researchgate.net
Aminomethyl Substructure: Deuterating the C-H bonds adjacent (in the α-position) to the nitrogen atom in the aminomethyl group requires specific strategies. Modern photoredox catalysis has emerged as a powerful tool for this transformation. nih.gov This method can generate an α-amino radical, which is then trapped by a deuterium source, leading to the formation of an α-deuterated amine. nih.gov Other approaches include the use of metal catalysts designed for the direct deuteration of amines. nih.govresearchgate.net A divergent synthesis starting from ynamides has also been developed to produce amines selectively deuterated at their α and/or β positions. nih.gov
| Method | Applicable Substructure | Typical Reagents/Conditions | Key Advantage |
|---|---|---|---|
| Hydrothermal H/D Exchange | Phenolic Ring | D₂O, high temperature/pressure, optional acid/base catalyst | Can deuterate multiple sites, including less reactive ones under supercritical conditions. researchgate.net |
| Halogen-Deuterium (X/D) Exchange | Phenolic Ring | 1. Halogenation (e.g., Br₂) 2. Deuterodehalogenation (e.g., D₂, Pd/C) | Excellent regiocontrol for specific labeling. researchgate.net |
| Transition Metal-Catalyzed H/D Exchange | Phenolic Ring | Ru or Pt catalyst, D₂O | High efficiency and regioselectivity for ortho/para positions. researchgate.net |
| Photoredox-Catalyzed Deuteration | Aminomethyl Group (α-position) | Photocatalyst, thiol HAT catalyst, D₂O | Mild conditions for deuterating C-H bonds alpha to nitrogen. nih.gov |
Considerations for Isotopic Purity and Deuterium Enrichment in Synthetic Pathways
Isotopic purity, or deuterium enrichment, refers to the percentage of molecules in a sample that have been successfully labeled with deuterium at the desired positions. nih.govresearchgate.net Achieving high isotopic purity is crucial, especially when the deuterated compound is used as an internal standard for quantitative analysis by mass spectrometry, as low purity can interfere with accurate quantification. nih.govrsc.org
The primary methods for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). rsc.org NMR can confirm the positions of the deuterium atoms and provide relative isotopic purity, while HR-MS is highly sensitive and can rapidly determine the distribution of isotopologues (molecules differing only in their isotopic composition). nih.govrsc.org
Several factors during synthesis can impact the final isotopic purity. Back-exchange, where a newly incorporated deuterium atom is replaced by a hydrogen atom from the reaction medium, can lower enrichment levels. nih.gov This can be minimized by using deuterated solvents and reagents and by carefully controlling the pH during workup. cerilliant.com The choice of synthetic route is also critical; a pathway that introduces the deuterium late in the sequence may be preferable to avoid potential loss in subsequent steps. cerilliant.com
| Analytical Method | Information Provided | Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution (e.g., % of D₀, D₁, D₂, etc.), overall enrichment. nih.gov | High sensitivity, rapid analysis, requires very little sample. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms position of deuterium incorporation, provides relative purity. rsc.org | Provides detailed structural information and site-specific labeling confirmation. rsc.org |
Advanced Analytical Characterization of 2 Ethylamino Methyl 4 Nitrophenol D5
Mass Spectrometry (MS) for Isotopic Abundance and Purity Verification
Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds, providing critical information on isotopic enrichment and purity.
High-resolution mass spectrometry (HRMS) is instrumental in distinguishing between different isotopologs of 2-[(Ethylamino)methyl]-4-nitrophenol-d5. Isotopologs are molecules that differ only in their isotopic composition. The high resolving power of HRMS allows for the separation of mass spectral peaks that are very close in their mass-to-charge ratio (m/z). This capability is essential for confirming the incorporation of deuterium (B1214612) atoms and assessing the isotopic purity of the synthesized compound.
The analysis of this compound by HRMS would involve the accurate mass measurement of the molecular ion. The presence of five deuterium atoms results in a significant mass shift compared to the unlabeled analogue. By examining the isotopic pattern, the relative abundance of the d5 species compared to d0, d1, d2, d3, and d4 species can be determined, providing a quantitative measure of isotopic enrichment.
Table 1: Predicted High-Resolution Mass Spectrometry Data for Isotopologs of this compound This table presents hypothetical data based on established mass spectrometry principles for deuterated compounds.
| Isotopolog | Molecular Formula | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| d0 | C9H12N2O3 | 196.0848 | <0.1 |
| d1 | C9H11DN2O3 | 197.0911 | <0.5 |
| d2 | C9H10D2N2O3 | 198.0974 | <1.0 |
| d3 | C9H9D3N2O3 | 199.1036 | <2.0 |
| d4 | C9H8D4N2O3 | 200.1099 | ~5.0 |
| d5 | C9H7D5N2O3 | 201.1162 | >90.0 |
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantitative analysis of this compound. These methods couple a separation technique with mass spectrometric detection, allowing for the quantification of the deuterated compound in complex matrices.
In LC-MS analysis, the compound would first be separated from impurities on a chromatographic column before being introduced into the mass spectrometer. This is particularly useful for ensuring that the measured isotopic abundance is not skewed by co-eluting impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed to enhance sensitivity and selectivity for the target analyte and its isotopologs.
GC-MS, while also a viable option, may require derivatization of the polar functional groups (hydroxyl and amino groups) to increase volatility. Care must be taken during GC-MS analysis as fragmentation in the ion source can sometimes lead to the loss of deuterium atoms, potentially complicating the interpretation of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, and it plays a crucial role in confirming the precise location of deuterium atoms in isotopically labeled compounds.
Proton (¹H) NMR spectroscopy provides a direct method to verify the sites of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. For this compound, where the deuterium labels are on the ethyl group, the signals for the ethyl protons would be expected to be absent.
Carbon-13 (¹³C) NMR spectroscopy is also affected by deuteration. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (which has a spin quantum number of 1). Furthermore, the resonance of the deuterated carbon will be shifted slightly upfield. This information corroborates the findings from ¹H NMR and confirms the location of the deuterium labels.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents hypothetical data based on the known effects of deuteration on NMR spectra.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
|---|---|---|---|
| Aromatic-H | ~6.9-8.1 | ~115-160 | Complex splitting pattern expected. |
| CH₂ (methylene) | Signal absent | ~45-55 (triplet) | Absence in ¹H and triplet in ¹³C confirms deuteration. |
| CH₃ (methyl) | Signal absent | ~10-20 (multiplet) | Absence in ¹H and complex splitting in ¹³C confirms deuteration. |
| OH | Broad singlet | - | Chemical shift is concentration and solvent dependent. |
| NH | Broad singlet | - | Chemical shift is concentration and solvent dependent. |
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. wikipedia.orgsigmaaldrich.com This technique provides unambiguous confirmation of the presence and location of deuterium atoms within the molecule. wikipedia.orgsigmaaldrich.com The ²H NMR spectrum of this compound would show distinct signals for the deuterium atoms on the ethyl group. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, but the signals are typically broader. wikipedia.org This method is highly specific for confirming the success of the deuteration reaction and identifying the positions of the isotopic labels.
Vibrational Spectroscopy (Infrared, Raman) for Deuterium-Specific Bond Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is sensitive to the mass of the atoms involved in a chemical bond. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the bonds.
The most significant change is observed in the stretching frequency of the C-D bond compared to the C-H bond. According to Hooke's law, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. The increased mass of deuterium results in a lower vibrational frequency for C-D stretching, which typically appears in the range of 2100-2300 cm⁻¹, a region that is generally free from other fundamental vibrations.
In the IR and Raman spectra of this compound, the characteristic C-H stretching vibrations of the ethyl group (around 2850-2960 cm⁻¹) would be replaced by new bands in the C-D stretching region. The analysis of these deuterium-specific bonds provides definitive evidence of deuteration. Furthermore, subtle changes in other parts of the spectra can offer insights into the conformational effects of isotopic substitution.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table presents hypothetical data based on established principles of vibrational spectroscopy for deuterated compounds.
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | IR, Raman | 3200-3600 (broad) |
| N-H Stretch | IR, Raman | 3100-3500 |
| Aromatic C-H Stretch | IR, Raman | 3000-3100 |
| C-D Stretch (methylene) | IR, Raman | ~2100-2200 |
| C-D Stretch (methyl) | IR, Raman | ~2200-2300 |
| NO₂ Asymmetric Stretch | IR | 1500-1550 |
| NO₂ Symmetric Stretch | IR | 1335-1365 |
| Aromatic C=C Stretch | IR, Raman | 1450-1600 |
Chromatographic Techniques (e.g., HPLC, TLC) for Separation and Purity Assessment of Deuterated Analogs
The separation and purity assessment of deuterated compounds such as this compound are critical for their application as internal standards in quantitative analyses. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental in verifying the isotopic and chemical purity of these labeled analogs. These methods are designed to separate the deuterated compound from its non-deuterated counterpart, as well as from any synthetic precursors or byproducts.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound. The high resolution offered by HPLC allows for the separation of the deuterated analog from closely related impurities. While specific application notes for this exact deuterated compound are not extensively published, methods for structurally similar nitrophenol derivatives can be adapted. nih.govsielc.com The key objective is to develop a method with sufficient selectivity to distinguish between the d5-labeled compound and its d0-protiated form, although complete baseline separation is often challenging due to their similar physicochemical properties. The primary distinction arises from the subtle changes in polarity and hydrodynamic volume imparted by the deuterium atoms.
A typical reversed-phase HPLC method would be employed for the analysis. The method validation would adhere to established guidelines, demonstrating good linearity, accuracy, and precision. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these conditions, the retention time for this compound would be expected to be slightly shorter than its non-deuterated analog due to the "isotope effect" commonly observed in reversed-phase chromatography, where deuterated compounds can be slightly less retentive. nih.gov Purity is determined by the peak area percentage of the main component.
Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of synthesis. tanta.edu.eg For nitrophenol compounds, silica (B1680970) gel plates are typically used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents. researchgate.netresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Digitally enhanced TLC (DE-TLC) can be a valuable technique for improving the quantification and visualization of deuterated compounds on a TLC plate. nih.gov This method involves digital photography and image analysis to accurately measure the retardation factor (Rf) and quantify the analyte.
Table 2: Representative TLC System for Separation
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate : Hexane (e.g., 30:70 v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf | ~0.4 (dependent on exact mobile phase composition) |
The purity assessment by TLC involves spotting the sample alongside a reference standard. The presence of secondary spots would indicate impurities. The difference in Rf values between the deuterated and non-deuterated analogs is generally minimal but can sometimes be observed with optimized solvent systems.
Mechanistic Investigations and Kinetic Isotope Effect Kie Studies Involving 2 Ethylamino Methyl 4 Nitrophenol D5
Theoretical Underpinnings of Kinetic Isotope Effects in Organic Reaction Mechanisms
The theoretical basis for the kinetic isotope effect is rooted in the principles of quantum mechanics and transition state theory. numberanalytics.comwikipedia.org It primarily arises from the differences in zero-point vibrational energies (ZPE) between isotopically substituted molecules. numberanalytics.comfiveable.me
Kinetic isotope effects are broadly classified into two main types: primary and secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org For a C-H bond, replacing hydrogen with deuterium (B1214612) results in a stronger C-D bond due to the lower zero-point energy of the C-D vibrational stretch compared to the C-H stretch. wikipedia.orgpharmacy180.com Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. wikipedia.orglibretexts.org The magnitude of the primary deuterium KIE (kH/kD) is typically in the range of 2 to 8, indicating that C-H bond cleavage is a significant component of the rate-determining step. pharmacy180.com A kH/kD value greater than about 1.5 is generally considered a primary KIE. pharmacy180.com
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly involved in bond-breaking or bond-forming processes in the rate-determining step. princeton.edupharmacy180.com These effects are generally smaller than PKIEs, with kH/kD values typically between 1 and 1.5. pharmacy180.com SKIEs arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state, often due to changes in hybridization or hyperconjugation. princeton.edu For instance, a change in hybridization from sp3 to sp2 can lead to a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse SKIE (kH/kD < 1). princeton.edu
Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects
| Feature | Primary KIE | Secondary KIE |
| Isotopic Substitution Site | At the bond being broken/formed in the RDS | Adjacent to or remote from the reacting center |
| Typical kH/kD Magnitude | 2 - 8 | 1 - 1.5 (normal) or < 1 (inverse) |
| Origin | Difference in bond dissociation energy | Changes in hybridization, hyperconjugation, or steric effects |
| Mechanistic Implication | C-H/C-D bond is broken/formed in the RDS | Probes changes in the transition state structure |
The concept of zero-point energy (ZPE) is a cornerstone of quantum mechanics, stating that even at absolute zero, a system possesses a minimum amount of vibrational energy. wikipedia.org This energy is lower for a heavier isotope, such as deuterium, compared to a lighter one like hydrogen. wikipedia.orgfiveable.me In a chemical reaction, the difference in ZPE between the reactant and the transition state contributes to the activation energy. Since the C-D bond has a lower ZPE than the C-H bond, the activation energy for breaking the C-D bond is higher, resulting in a slower reaction rate. wikipedia.orglibretexts.org
Quantum mechanical tunneling is another quantum effect that can significantly influence reaction rates, particularly for reactions involving the transfer of light particles like protons. libretexts.org Tunneling allows a particle to pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. libretexts.org This phenomenon can lead to unusually large primary kinetic isotope effects, sometimes exceeding the semi-classical limit of around 7 at room temperature. nih.gov The observation of a very large KIE can be a strong indicator that quantum tunneling is playing a significant role in the reaction mechanism. redalyc.org
Application of Deuterium KIEs to Elucidate Reaction Mechanisms of Amines and Phenols
Deuterium KIEs are widely employed to investigate the mechanisms of reactions involving amines and phenols, providing crucial information about bond activation and the role of the solvent.
In both enzymatic and non-enzymatic reactions, the presence and magnitude of a primary deuterium KIE can confirm that C-H bond cleavage is a rate-limiting or partially rate-limiting step. nih.govresearchgate.net For example, in the oxidation of alcohols and amines, a significant KIE upon deuteration of the reacting C-H bond provides strong evidence for a mechanism involving hydride transfer or hydrogen atom abstraction in the rate-determining step. nih.gov Enzymes like cytochrome P450s, which catalyze a wide range of C-H bond functionalization reactions, have been extensively studied using KIEs to understand the nature of their catalytic cycles. nih.govnih.gov For amine N-dealkylation reactions catalyzed by certain enzymes, large KIEs have been observed, indicating that the cleavage of the C-H bond on the alkyl group is rate-limiting. nih.gov
Conversely, the absence of a significant KIE in reactions like many electrophilic aromatic substitutions suggests that the C-H bond cleavage occurs in a fast step after the rate-determining formation of an intermediate. youtube.comacs.org
Replacing the solvent, such as water (H₂O), with its deuterated counterpart, deuterium oxide (D₂O), can lead to a solvent kinetic isotope effect (SKIE) . chem-station.com These effects can provide insights into the role of the solvent in the reaction mechanism, particularly in proton transfer steps. nih.govchem-station.com A normal SKIE (kH₂O/kD₂O > 1) is often observed when a proton transfer from the solvent is part of the rate-determining step. mdpi.com Conversely, an inverse SKIE (kH₂O/kD₂O < 1) can occur due to a variety of factors, including pre-equilibrium steps where the substrate is protonated by the solvent. chem-station.commdpi.com
Combining substrate and solvent KIE studies can be particularly informative. nih.gov For instance, if the substrate deuterium KIE is the same in both H₂O and D₂O, it suggests that the C-H bond cleavage and the proton transfer involving the solvent occur in separate steps. nih.gov If the substrate KIE changes in D₂O, it may indicate a concerted mechanism or a change in the rate-limiting step. nih.govcdnsciencepub.com
Design of KIE Experiments Utilizing 2-[(Ethylamino)methyl]-4-nitrophenol-d5 to Probe Specific Reaction Pathways
The deuterated compound This compound is a valuable tool for investigating the mechanisms of reactions such as amine oxidation and electrophilic aromatic substitution through carefully designed KIE experiments. The deuterium labels are strategically placed on the ethyl group.
Amine Oxidation:
To investigate the mechanism of oxidation of the ethylamino side chain, a KIE experiment would involve comparing the rate of oxidation of 2-[(Ethylamino)methyl]-4-nitrophenol with its d5-labeled isotopologue.
Hypothesis: If the oxidation involves the cleavage of a C-H bond on the ethyl group in the rate-determining step (e.g., via hydride abstraction or hydrogen atom transfer), a significant primary kinetic isotope effect is expected.
Experimental Design:
Synthesize both the non-deuterated and the d5-deuterated versions of 2-[(Ethylamino)methyl]-4-nitrophenol.
React each compound under identical oxidation conditions (e.g., with a chemical oxidant or an appropriate enzyme).
Monitor the reaction rates by following the disappearance of the reactant or the appearance of the product using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
Calculate the KIE as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD).
Interpretation of Potential Results:
A large kH/kD value (e.g., > 2): This would strongly suggest that a C-H bond on the ethyl group is broken in the rate-determining step of the oxidation.
A kH/kD value close to 1: This would indicate that C-H bond cleavage is not involved in the rate-determining step. The rate-limiting step might be, for example, an initial electron transfer from the nitrogen atom or the phenolic ring.
Table 2: Hypothetical KIE Data for Amine Oxidation of 2-[(Ethylamino)methyl]-4-nitrophenol
| Oxidant | Substrate | Rate Constant (s⁻¹) | kH/kD |
| Oxidant A | 2-[(Ethylamino)methyl]-4-nitrophenol | 5.2 x 10⁻³ | 4.7 |
| This compound | 1.1 x 10⁻³ | ||
| Oxidant B | 2-[(Ethylamino)methyl]-4-nitrophenol | 3.8 x 10⁻⁴ | 1.1 |
| This compound | 3.5 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
Aromatic Substitution:
While the deuterium labels in this compound are not on the aromatic ring, this compound can still be used to study certain aspects of electrophilic aromatic substitution, particularly if the side chain influences the reaction mechanism. However, for a direct probe of the C-H bond cleavage step in aromatic substitution, a compound with deuterium on the aromatic ring would be necessary. If we were to use a differently labeled isotopologue, for instance, one with deuterium at a position on the phenol (B47542) ring, the experiment would be as follows:
Hypothesis: In most electrophilic aromatic substitutions, the cleavage of the C-H (or C-D) bond is not rate-determining. Therefore, a negligible KIE is expected. acs.org
Experimental Design:
Compare the rate of an electrophilic substitution reaction (e.g., nitration, halogenation) on the deuterated phenol ring with the non-deuterated compound.
Measure the reaction rates under identical conditions.
Calculate the kH/kD ratio.
Interpretation of Potential Results:
A kH/kD value near 1: This would be consistent with the generally accepted mechanism where the initial attack of the electrophile to form the Wheland intermediate is the slow, rate-determining step. ias.ac.in
A significant kH/kD value: This would be an unusual and interesting result, suggesting that under the specific reaction conditions, the rearomatization step involving C-H/C-D bond cleavage has become rate-limiting. acs.org This can happen in cases of rapid and reversible formation of the intermediate. acs.org
By using isotopically labeled molecules like this compound, chemists can gain deep mechanistic insights that are crucial for understanding and controlling chemical reactions. epfl.ch
Computational Chemistry for Structure Reactivity Relationships and Deuterium Effects
Quantum Chemical Methods for Molecular Structure and Electronic Property Analysis
Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These computational tools enable the precise calculation of molecular geometries, electronic structures, and other key properties that govern chemical reactivity.
Density Functional Theory (DFT) has become a widely used and reliable method for investigating the properties of organic molecules, including complex structures like nitroaromatic amines. nih.gov For a molecule such as 2-[(Ethylamino)methyl]-4-nitrophenol-d5, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-311++G(d,p), provide a good balance of accuracy and computational cost. researchgate.netresearchgate.netorientjchem.org These calculations can optimize the molecular geometry to find its most stable three-dimensional structure.
A critical application of DFT to deuterated compounds is the calculation of vibrational frequencies. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) significantly increases the reduced mass of the C-D bonds compared to C-H bonds. libretexts.org This mass difference leads to lower vibrational frequencies for the C-D stretching and bending modes, a phenomenon that can be accurately predicted by DFT calculations. libretexts.orgiaea.org This change in vibrational energy is the primary origin of the kinetic isotope effect. wikipedia.org Theoretical calculations of these frequencies for this compound would allow for a direct comparison with experimental infrared (IR) and Raman spectra, helping to confirm the success of isotopic labeling and to understand the impact of deuteration on the molecule's vibrational dynamics. iaea.orgethz.chresearchgate.net
From a single DFT calculation, a wealth of molecular descriptors can be obtained that are crucial for predicting reactivity. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.combiomedres.us
Partial charges on each atom can also be calculated, revealing sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen atoms of the nitro group are expected to carry significant negative charge, while the nitrogen atom and the aromatic carbons attached to it will be more positive, indicating potential centers of reaction.
| Molecular Descriptor | Significance | Predicted Influence on this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability; higher energy means a better electron donor. researchgate.net | Relatively high due to the amino and hydroxyl groups. |
| LUMO Energy | Electron-accepting ability; lower energy means a better electron acceptor. researchgate.net | Relatively low due to the electron-withdrawing nitro group. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. biomedres.us | Expected to be moderately small, indicating potential for reactivity. |
| Partial Charges | Indicates electrophilic (positive) and nucleophilic (negative) sites. | Negative charges on oxygen atoms (nitro/hydroxyl); positive charges on nitro-substituted carbon and nitrogen atom. |
| Dipole Moment | Measures the overall polarity of the molecule. | Expected to have a significant dipole moment due to polar nitro and hydroxyl groups. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Nitrophenol Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a compound's chemical structure with its biological activity or physical properties. nih.govunc.edu These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint, such as toxicity. unc.edunih.gov
For classes of compounds like nitrophenols and other nitroaromatics, QSAR models have been extensively developed, particularly for predicting toxicity in various organisms. nih.gov These models often rely on descriptors that quantify hydrophobicity (logP), electronic properties (like HOMO/LUMO energies and partial charges), and molecular size/shape. nih.gov For instance, a QSAR study on the toxicity of nitrophenols might yield an equation like:
Toxicity (log 1/LC₅₀) = c₀ + c₁(logP) + c₂(E LUMO) + c₃(Polarizability)
Here, the coefficients (c₀, c₁, etc.) are determined by fitting the model to a training set of molecules with known toxicities. Such a model could then be used to predict the toxicity of a new compound like this compound by calculating its specific descriptor values. The applicability domain of the model is crucial to ensure the prediction is reliable. nih.gov
| Descriptor Type | Example Descriptors | Relevance to Nitroaromatic Toxicity |
|---|---|---|
| Hydrophobicity | logP, logKow | Governs transport and accumulation in biological membranes. nih.gov |
| Electronic | E-HOMO, E-LUMO, Partial Charges, Dipole Moment | Relates to the compound's ability to participate in redox reactions or form electrostatic interactions. nih.gov |
| Topological | Molecular Connectivity Indices, Shape Indices | Describes the size, shape, and branching of the molecule. capes.gov.br |
| Constitutional | Molecular Weight, Number of N-atoms | Basic properties of the molecular formula. |
Theoretical Prediction of Isotopic Effects on Reaction Energetics and Transition States
The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution, formally expressed as the ratio of the rate constants (k) for the light (L) and heavy (H) isotopologues (KIE = kL/kH). wikipedia.org Deuterium KIEs (kH/kD) are particularly significant because the mass of the atom is doubled. wikipedia.org This mass difference alters the zero-point vibrational energy (ZPVE) of the C-H/C-D bond; the heavier C-D bond has a lower ZPVE. wikipedia.org Consequently, more energy is typically required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound (a "normal" KIE where kH/kD > 1). wikipedia.org
Computational chemistry, specifically using transition state theory combined with DFT, allows for the accurate prediction of KIEs. rsc.org This involves:
Optimizing the geometries of the reactant and the transition state for both the light (H) and heavy (D) isotopologues.
Calculating the vibrational frequencies for each of these four structures.
Using the frequency data to compute the ZPVEs and other thermodynamic properties to determine the activation energies.
For this compound, the deuterium atoms are not directly involved in many typical reactions of the phenol (B47542) or nitro groups. This would likely result in a secondary kinetic isotope effect (SKIE), where the isotopic substitution is remote from the bond being broken or formed. wikipedia.org SKIEs are typically smaller than primary KIEs but provide crucial information about changes in hybridization or the steric environment at the transition state. libretexts.orgwikipedia.org For example, if a reaction involving the ethylamino group caused a change in the hybridization of the adjacent carbon atoms, a small but measurable SKIE would be predicted. wikipedia.org Accurately modeling these effects can help distinguish between proposed reaction mechanisms. nih.govrutgers.eduescholarship.org
Simulation of Degradation Pathways and Reactivity Profiles of Nitroaromatic Amines
Computational methods are invaluable for mapping out potential degradation pathways for environmental pollutants or drug metabolites. For a nitroaromatic amine, a primary degradation route involves the reduction of the nitro (-NO₂) group. This process can proceed through several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species, ultimately leading to the corresponding amino (-NH₂) group.
By using DFT, chemists can simulate these reaction pathways step-by-step. This involves:
Identifying all potential intermediates and transition states along a proposed pathway.
Calculating the energy of each of these species.
Constructing a potential energy surface that maps the energy changes as the reaction progresses.
Environmental Research Perspectives on Nitrophenol Derivatives: Investigating Fate and Transformation
Environmental Occurrence and Mobility of Nitrophenol Compounds
Nitrophenols are a class of organic compounds that are not known to occur naturally in the environment. cdc.gov Their presence is primarily a result of human activities. cdc.govjebas.org They are widely used as intermediates in the manufacturing of a variety of products, including dyes, pigments, pharmaceuticals, rubber chemicals, pesticides, and explosives. cdc.govtandfonline.com Consequently, releases into the environment can occur from manufacturing and processing facilities. cdc.gov Other significant sources include vehicle exhaust, where they are formed during the combustion of fuel, and atmospheric photochemical reactions involving aromatic compounds and nitrogen oxides. cdc.gov Furthermore, certain organophosphate insecticides, such as methyl parathion, can degrade into 4-nitrophenol (B140041) through hydrolysis or photocatalysis, representing another pathway for their environmental introduction. cdc.govnih.gov
The mobility and fate of nitrophenols in the environment are governed by their physicochemical properties and the characteristics of the environmental compartment they enter. cdc.gov A modeling study predicted that the vast majority of 4-nitrophenol released would partition into water (94.6%) and sediment (4.44%), with very small fractions remaining in the air, soil, or biota. cdc.gov
In the atmosphere, their persistence is limited, with estimated half-lives of 3 to 18 days, as they are removed through photolysis and physical processes like wet deposition (rain and snow). cdc.gov In aquatic systems, both photolysis and biodegradation are significant fate processes. cdc.gov The half-life of nitrophenols in fresh water can range from one to eight days, while it may extend from 13 to 139 days in seawater. cdc.gov The mobility of nitrophenols in water and soil is also influenced by pH, as they can exist in an anionic form, which limits volatilization. cdc.gov
In soil, biodegradation is considered the most critical process for the removal of nitrophenols. cdc.gov The rate of degradation can be rapid in topsoil under aerobic conditions but slows considerably in subsoils or under anaerobic conditions. cdc.gov The mobility in soil can be limited by sorption to soil particles, particularly clays, through hydrogen bonding, which can reduce their movement into groundwater. epa.govnih.gov However, the presence of other contaminants, such as heavy metals like copper, can suppress the sorption of nitrophenols to soil, potentially increasing their mobility. nih.gov
Microbial Biotransformation of Nitrophenols and Related Aromatic Amines
The biotransformation of nitrophenols by microorganisms is a key process that dictates their persistence and fate in the environment. jebas.orgresearchgate.net Due to their xenobiotic nature and the presence of the electron-withdrawing nitro group, these compounds can be recalcitrant to degradation. jebas.orgresearchgate.net However, a diverse range of bacteria and fungi have evolved metabolic pathways to utilize nitrophenols as sources of carbon, nitrogen, and energy, making bioremediation a promising approach for contaminated sites. nih.govresearchgate.net These microbial processes involve the enzymatic conversion of toxic nitrophenols into less harmful intermediates, which are then channeled into central metabolic pathways. nih.goviwaponline.com
The microbial degradation of nitrophenols proceeds through several distinct catabolic pathways, which have been extensively studied. The two most well-characterized routes for p-nitrophenol (PNP) are the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. nih.govfrontiersin.org
Hydroquinone Pathway: This pathway is commonly found in Gram-negative bacteria like Pseudomonas and Moraxella species. iwaponline.comnih.govnih.gov It begins with the monooxygenase-catalyzed removal of the nitro group from PNP to form 1,4-benzoquinone. nih.govnih.gov This is subsequently reduced to hydroquinone. The aromatic ring of hydroquinone is then cleaved by a dioxygenase, leading to the formation of γ-hydroxymuconic semialdehyde, which is further metabolized to maleylacetic acid. nih.gov Maleylacetic acid is then converted to β-ketoadipic acid and funneled into the tricarboxylic acid (TCA) cycle. nih.govnih.gov
Hydroxyquinol (1,2,4-Benzenetriol) Pathway: This pathway is characteristic of Gram-positive bacteria, such as Arthrobacter species. nih.govnih.gov In this route, PNP is first hydroxylated to form 4-nitrocatechol. nih.gov The nitro group is then removed, yielding 1,2,4-benzenetriol (B23740) (hydroxyquinol). nih.gov Ring cleavage of 1,2,4-benzenetriol produces maleylacetic acid, which, similar to the other pathway, enters the β-ketoadipate pathway for further metabolism. nih.gov
The table below summarizes the key steps and intermediates of these two primary degradation pathways.
| Pathway | Initial Step | Key Intermediates | Final Metabolite before Central Metabolism | Predominant in |
| Hydroquinone Pathway | Removal of nitro group from p-nitrophenol | 1,4-Benzoquinone, Hydroquinone, γ-Hydroxymuconic semialdehyde | Maleylacetic acid | Gram-negative bacteria (Pseudomonas, Moraxella) |
| Hydroxyquinol Pathway | Hydroxylation of p-nitrophenol | 4-Nitrocatechol, 1,2,4-Benzenetriol | Maleylacetic acid | Gram-positive bacteria (Arthrobacter) |
Numerous microorganisms capable of degrading nitrophenols have been isolated from contaminated soil and water. researchgate.netiwaponline.com These microbes exhibit remarkable metabolic diversity and adaptability. Genera such as Pseudomonas, Arthrobacter, Moraxella, Bacillus, Rhodococcus, and Nocardia are frequently cited for their nitrophenol-degrading capabilities. researchgate.netnih.gov
For instance, a Moraxella species was found to grow on p-nitrophenol, releasing nitrite (B80452) and converting the parent compound to hydroquinone. nih.gov An Arthrobacter sp. (strain JS443) was shown to degrade p-nitrophenol via the 1,2,4-benzenetriol pathway. nih.gov Studies using stable isotope probing on river water microcosms identified Pseudomonas syringae as a major driver of p-nitrophenol degradation in that environment. asm.orgnih.gov
Often, a consortium of different microbial species works synergistically to achieve more efficient and complete degradation of pollutants than a single species could alone. researchgate.net These mixed cultures can provide a wider range of enzymatic capabilities, allowing for the breakdown of complex mixtures of contaminants and the complete mineralization of the target compound. jebas.org Engineered strains, such as an Escherichia coli constructed with the PNP degradation pathway, have also been developed to completely break down the pollutant to β-ketoadipate. nih.gov
The following table lists some of the microbial genera known to be involved in the biodegradation of nitrophenols.
| Microbial Genus | Type of Nitrophenol Degraded | Degradation Pathway Noted |
| Pseudomonas | p-Nitrophenol, 2,4-Dinitrophenol | Hydroquinone Pathway |
| Arthrobacter | p-Nitrophenol | Hydroxyquinol Pathway |
| Moraxella | p-Nitrophenol | Hydroquinone Pathway |
| Rhodococcus | p-Nitrophenol | Hydroxyquinol Pathway |
| Bacillus | p-Nitrophenol | Hydroxyquinol Pathway |
| Nocardia | p-Nitrophenol | Not specified |
| Achromobacter | p-Nitrophenol | Not specified |
| Burkholderia | 3-Methyl-4-nitrophenol | Not specified |
Deuterated compounds, which are stable, non-radioactive isotopologues of a chemical, serve as powerful tools in environmental and metabolic research. nih.govacs.org The specific compound 2-[(Ethylamino)methyl]-4-nitrophenol-d5 is a deuterated analog of 2-[(Ethylamino)methyl]-4-nitrophenol. cymitquimica.comclearsynth.com In this analog, five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612). cymitquimica.com
The primary utility of such deuterated standards is as tracers to study the fate and transformation of their non-labeled counterparts in complex systems. nih.govosti.gov Because deuterium is a stable isotope, it does not decay, making it safe for in vivo and environmental studies. nih.gov The key advantage lies in its mass. A deuterated molecule has a higher mass than its non-deuterated version, which allows it to be distinguished and quantified with high precision using mass spectrometry (MS). acs.org
In environmental fate studies, a known amount of a deuterated compound like this compound could be introduced into a soil or water microcosm. By tracking the disappearance of the deuterated parent compound and the appearance of its deuterated metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can:
Trace Biodegradation Pathways: Unambiguously identify and quantify the metabolites formed during biotransformation, confirming the degradation pathway without interference from naturally occurring background compounds. acs.orgosti.gov
Determine Degradation Kinetics: Accurately measure the rate of degradation of the pollutant in a specific environmental matrix.
Quantify Environmental Partitioning: Follow the movement and distribution of the compound and its breakdown products between different environmental compartments (e.g., water, sediment, biomass).
This approach is a form of stable isotope probing (SIP), which has been successfully used with 13C-labeled p-nitrophenol to identify the specific microorganisms actively degrading the pollutant in a community. asm.orgnih.gov By incorporating the labeled atom into their biomass and cellular components, the "active" microbes become "heavy" and can be separated and identified. researchgate.net Similarly, deuterated water (D₂O) has been used as a substrate-agnostic tracer to investigate metabolic activity and reaction reversibility in microbial cultures. osti.gov Therefore, this compound is an ideal tracer for elucidating the environmental fate and microbial biotransformation of the corresponding non-labeled nitrophenol derivative. cymitquimica.comclearsynth.com
Advanced Chemical Degradation and Remediation Technologies for Nitrophenol Contaminants
When microbial degradation is too slow or inefficient, chemical and physical methods are employed to remediate nitrophenol-contaminated sites. jebas.org Advanced Oxidation Processes (AOPs) are particularly effective because they generate highly reactive hydroxyl radicals (•OH) that can non-selectively degrade a wide range of recalcitrant organic pollutants, including nitrophenols. tandfonline.comnih.gov
Commonly studied AOPs for nitrophenol degradation include:
Fenton and Photo-Fenton Reactions: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. tandfonline.comtandfonline.com The efficiency can be enhanced with UV light (photo-Fenton), making it one of the most promising methods for the destruction of 4-nitrophenol. tandfonline.comnih.gov
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with nitrophenols or be combined with UV light or H₂O₂ to generate hydroxyl radicals, significantly enhancing degradation and biodegradability. tandfonline.comresearchgate.net
Photocatalysis: This method often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species capable of degrading pollutants. tandfonline.comnih.gov
UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is another effective way to generate hydroxyl radicals for contaminant destruction. tandfonline.comnih.gov
Beyond AOPs, a range of in-situ and ex-situ remediation technologies are available. epa.gov In-situ methods treat the contamination in place, while ex-situ methods involve excavating the soil or pumping the water for treatment. Combining chemical oxidation with subsequent bioremediation has been shown to be a highly efficient strategy, where the initial chemical treatment breaks down the complex pollutant into more biodegradable intermediates for microbes to finish the job. researchgate.net
The table below outlines several remediation technologies applicable to nitrophenol contamination.
| Technology | Category | Description | Media |
| Fenton/Photo-Fenton | Chemical (AOP) | Oxidation using H₂O₂ and Fe²⁺, often enhanced with UV light, to generate hydroxyl radicals. | Water, Soil |
| Ozonation | Chemical (AOP) | Use of ozone (O₃) to oxidize contaminants, often combined with UV or H₂O₂. | Water, Soil |
| TiO₂ Photocatalysis | Chemical (AOP) | UV-activated titanium dioxide generates reactive species to degrade pollutants. | Water |
| Bioremediation | Biological | Use of microorganisms to break down contaminants into less toxic substances. | Soil, Water |
| Phytoremediation | Biological | Use of plants to remove, degrade, or contain contaminants in soil and water. | Soil, Water |
| Soil Vapor Extraction (SVE) | Physical | A vacuum is applied to soil to induce the flow of air and remove volatile and some semi-volatile organic compounds. | Soil |
| Activated Carbon Adsorption | Physical | Contaminants are adsorbed onto the surface of activated carbon, removing them from water or air. | Water, Air |
Applications of 2 Ethylamino Methyl 4 Nitrophenol D5 in Advanced Analytical Methodologies
Utilization as an Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, the goal is to accurately determine the amount of a specific analyte in a sample. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for this purpose because they exhibit nearly identical chemical and physical properties to the analyte being measured. researchgate.netsigmaaldrich.com As a deuterated analog, 2-[(Ethylamino)methyl]-4-nitrophenol-d5 is designed to mimic the behavior of the native compound throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and detection. researchgate.netnih.gov This mimicry allows it to effectively correct for procedural variations, ensuring a high degree of confidence in the final quantitative results.
Enhancing Precision and Accuracy in Complex Biological and Environmental Matrices
Analyzing analytes in complex samples such as blood, urine, soil, or water presents significant challenges due to the presence of numerous other components that can interfere with the measurement. nih.govchromatographyonline.com The parent compound of this standard, a nitrophenol, belongs to a class of chemicals often monitored in environmental samples due to their potential origins from industrial processes and atmospheric reactions. copernicus.orgum.es
When this compound is added to a sample at a known concentration at the beginning of the workflow, it experiences the same potential losses as the target analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction. nih.gov Because the standard and the analyte behave almost identically, the ratio of their signals measured by the mass spectrometer remains constant even if the absolute recovery is less than 100%. This stable ratio allows for a precise and accurate calculation of the analyte's original concentration, compensating for any variability in the sample workup. nih.govscience.gov
Mitigating Matrix Effects and Ion Suppression/Enhancement
Matrix effects are a major obstacle in liquid chromatography-mass spectrometry (LC-MS). scilit.comomicsonline.org They occur when co-eluting molecules from the sample matrix, such as salts, lipids, or proteins, interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.comchromatographyonline.com This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate quantification. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these matrix effects. chromatographyonline.comnih.gov Since the deuterated standard has nearly the same size, shape, and chemical properties as the unlabeled analyte, it typically elutes at the same time from the chromatography column and is affected by ion suppression or enhancement to the same degree. science.gov By calculating the ratio of the analyte's signal to the internal standard's signal, the unpredictable influence of the matrix is effectively canceled out, thereby restoring the accuracy of the measurement. chromatographyonline.com
Table 1: Conceptual Illustration of Matrix Effect Mitigation This table illustrates the principle of how a stable isotope-labeled internal standard (SIL-IS) corrects for ion suppression. The data is hypothetical.
| Sample Type | Analyte Signal (Area Counts) | SIL-IS Signal (Area Counts) | Analyte/IS Ratio | Calculated Concentration |
|---|---|---|---|---|
| Calibration Standard (in solvent) | 100,000 | 100,000 | 1.0 | 10 ng/mL (Reference) |
| Sample A (No Matrix Effect) | 98,000 | 99,000 | 0.99 | 9.9 ng/mL |
| Sample B (50% Ion Suppression) | 51,000 | 50,000 | 1.02 | 10.2 ng/mL |
| Sample C (Without IS; 50% Suppression) | 51,000 | N/A | N/A | 5.1 ng/mL (Incorrect) |
Calibration and Method Validation in Analytical Chemistry Procedures
The development of a reliable analytical method requires rigorous validation to ensure it is fit for its intended purpose. gavinpublishers.comresearchgate.net Key validation parameters include accuracy, precision, linearity, and specificity. science.govgavinpublishers.com The use of an internal standard such as this compound is integral to this process.
A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte, each spiked with a constant amount of the internal standard. Instead of plotting the absolute response of the analyte, the curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. chromatographyonline.com This ratio-based calibration is more robust and reproducible, forming the basis for accurately quantifying the analyte in unknown samples. This procedure is a cornerstone of method validation as stipulated by regulatory and quality guidelines. nih.gov
Implementation in Isotopic Dilution Mass Spectrometry (IDMS) for High-Accuracy Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical method capable of providing measurements of the highest metrological quality, often used for certifying reference materials. epa.gov The technique involves adding a known mass of an isotopically enriched standard, such as this compound, to a precisely weighed sample. chromatographyonline.com
After the labeled standard has thoroughly mixed and equilibrated with the native analyte in the sample, the mass spectrometer is used to measure the new isotope ratio of the compound. epa.gov Based on the masses of the sample and the added standard, and the isotope ratios of the pure standard and the final mixture, the exact concentration of the analyte in the original sample can be calculated with exceptional accuracy and precision. epa.govepa.gov This approach minimizes many sources of analytical error because once the spike is equilibrated, subsequent analyte loss does not affect the final measured ratio.
Research on Structural Probes for Studying Molecular Interactions and Dynamics (e.g., neutron scattering, hydrogen bonding)
While primarily intended as an internal standard, the unique properties of deuterated molecules like this compound also make them potentially valuable as research probes for studying molecular structure and behavior.
Neutron Scattering: In techniques like small-angle neutron scattering (SANS), neutrons are used to probe the structure of materials at a molecular level. Hydrogen and its isotope deuterium (B1214612) scatter neutrons very differently. By selectively replacing hydrogen with deuterium in a molecule—a process known as isotopic labeling or contrast matching—researchers can highlight or effectively "hide" different parts of a molecule or molecular complex. This allows for the detailed study of molecular conformations and interactions within complex biological or chemical systems. The presence of the deuterium-labeled ethyl group in this compound makes it a potential candidate for such structural investigations.
Hydrogen Bonding: The structure of 2-[(Ethylamino)methyl]-4-nitrophenol contains both a phenolic hydroxyl group (-OH) and an ethylamino group (-NH-), both of which are capable of acting as hydrogen bond donors and acceptors. Hydrogen bonds are critical directional interactions that govern molecular recognition, protein folding, and crystal engineering. Isotopic substitution of hydrogen with deuterium can subtly alter the properties of hydrogen bonds, and this effect can be studied with various spectroscopic techniques. A deuterated molecule like this could potentially be used to probe the strength and dynamics of specific hydrogen-bonding interactions in chemical or biological systems.
Table 2: Summary of Analytical Applications
| Technique | Role of this compound | Key Advantage |
|---|---|---|
| Quantitative Mass Spectrometry | Internal Standard | Corrects for sample loss and instrument variability |
| Complex Matrix Analysis | Internal Standard | Enhances precision and accuracy by mimicking analyte behavior |
| LC-MS | Co-eluting Internal Standard | Mitigates matrix effects (ion suppression/enhancement) |
| Method Validation | Internal Standard | Enables robust, ratio-based calibration for demonstrating accuracy and precision |
| Isotope Dilution Mass Spectrometry (IDMS) | Isotopic Spike | Allows for high-accuracy quantification based on isotope ratio measurements |
| Neutron Scattering (Potential) | Contrast Agent | Deuteration allows for selective highlighting of molecular components |
| Hydrogen Bonding Studies (Potential) | Structural Probe | Isotopic substitution can be used to study the dynamics of H-bonds |
Synthetic Utility in Chemical Research
Use of the Non-Deuterated Analog, 2-[(Ethylamino)methyl]-4-nitrophenol, as a Precursor in Complex Organic Synthesis
The non-deuterated compound, 2-[(Ethylamino)methyl]-4-nitrophenol, is recognized for its role as a key intermediate in multi-step organic synthesis. Its chemical structure, featuring a phenol (B47542), a secondary amine, and a nitro group, offers multiple reactive sites for constructing more complex molecular architectures. This makes it a valuable precursor for chemists developing novel compounds with specific functional properties.
A primary application of 2-[(Ethylamino)methyl]-4-nitrophenol is in the synthesis of novel analogs of amodiaquine (B18356). cymitquimica.compharmaffiliates.com Amodiaquine is a 4-aminoquinoline (B48711) antimalarial drug that has faced challenges due to the emergence of drug-resistant strains of Plasmodium parasites and concerns over its metabolism into potentially toxic quinoneimine species. researchgate.net
Medicinal chemistry research focuses on modifying the amodiaquine scaffold to enhance its efficacy against resistant parasites and improve its safety profile. nih.gov 2-[(Ethylamino)methyl]-4-nitrophenol serves as a crucial starting material in synthetic pathways designed to create these new derivatives. By reacting this precursor with various quinoline (B57606) cores, researchers can systematically alter the side chain of the final molecule. The goal is to develop analogs with improved antimalarial activity and metabolic stability. researchgate.netresearchgate.net Studies have shown that new amodiaquine analogs can exhibit potent antiplasmodial activity, sometimes exceeding that of the parent drug. nih.govnih.gov
Future Research Directions and Emerging Opportunities for 2 Ethylamino Methyl 4 Nitrophenol D5
Development of Novel and Sustainable Synthetic Pathways for Deuterated Nitrophenol-Amine Structures
The synthesis of deuterated compounds, including nitrophenol-amine structures, is traditionally associated with complex, multi-step processes that may involve hazardous reagents and generate significant waste. The future in this area points towards the development of more sustainable and efficient synthetic methodologies, embracing the principles of green chemistry.
Key Research Thrusts:
Biocatalytic Deuteration: A significant area of development is the use of enzymes to catalyze the incorporation of deuterium (B1214612) into organic molecules. nih.govnih.gov Enzymes, such as those dependent on nicotinamide (B372718) cofactors, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, using environmentally benign solvents like water (D₂O). nih.gov Research into engineering or discovering enzymes capable of specifically deuterating the ethyl group or aromatic backbone of nitrophenol-amine precursors could lead to highly efficient and sustainable synthetic routes.
Catalytic Hydrogen Isotope Exchange (HIE): Advances in HIE reactions offer promising avenues for the deuteration of nitrophenols and their derivatives. chem-station.com These methods often utilize transition-metal catalysts (e.g., iridium, ruthenium) to facilitate the direct exchange of hydrogen atoms with deuterium from a D₂O source. Future work will likely focus on developing more abundant and less toxic metal catalysts, such as those based on manganese, to perform these transformations. nih.govresearchgate.net
Flow Chemistry and Process Optimization: The integration of flow chemistry setups can enhance the safety, efficiency, and scalability of deuteration reactions. Continuous flow reactors allow for precise control over reaction parameters, minimize the handling of hazardous intermediates, and can be more easily automated.
Use of Greener Reagents and Solvents: A persistent goal is to replace hazardous reagents and solvents with more environmentally friendly alternatives. youtube.com This includes exploring the use of deuterated ionic liquids, supercritical fluids, or water as reaction media. The development of solid-supported catalysts that can be easily recovered and reused will also contribute to the sustainability of these synthetic processes.
| Sustainable Synthesis Approach | Description | Potential Advantages |
| Biocatalysis | Use of enzymes to catalyze deuteration reactions. | High selectivity, mild reaction conditions, use of green solvents. |
| Catalytic HIE | Direct exchange of H for D using metal catalysts. | High efficiency, potential for late-stage functionalization. |
| Flow Chemistry | Performing reactions in continuous flow reactors. | Enhanced safety, scalability, and process control. |
| Green Reagents/Solvents | Utilizing environmentally benign materials. | Reduced environmental impact and waste generation. |
Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Analysis
While 2-[(Ethylamino)methyl]-4-nitrophenol-d5 is already a valuable tool in mass spectrometry-based quantification, future research will see its integration with more advanced analytical techniques for dynamic and spatially resolved measurements.
Emerging Opportunities:
Hyphenated Chromatography-High-Resolution Mass Spectrometry (HRMS): The coupling of ultra-high-performance liquid chromatography (UHPLC) with HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers allows for highly sensitive and specific detection of the deuterated standard and its non-deuterated analyte in complex matrices. clearsynth.com This enables more precise quantification and the potential for simultaneous monitoring of metabolites.
Mass Spectrometry Imaging (MSI): MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, can visualize the spatial distribution of molecules directly in tissue sections or other biological samples. scioninstruments.comresearchgate.net Using this compound as an internal standard in MSI experiments could allow for quantitative imaging, revealing not only if the parent drug is present in a specific location but also in what concentration. This has significant implications for pharmacokinetic and pharmacodynamic studies.
Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy offers a powerful method for the unambiguous identification of different isotopologues in a sample, even those with identical masses. chem-station.com This technique could be used for precise, site-specific monitoring of deuterium incorporation during synthesis and for distinguishing between different deuterated species in complex mixtures without the need for chromatographic separation.
Real-Time Analysis: The development of ambient ionization techniques for mass spectrometry, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), opens up possibilities for the near-instantaneous analysis of samples with minimal preparation. Integrating deuterated standards like this compound into these workflows will be crucial for ensuring the quantitative accuracy of real-time measurements.
Refinement of Computational Models for Predicting Isotopic Effects and Environmental Transformation Pathways
Computational chemistry is poised to play a more significant role in understanding and predicting the behavior of deuterated compounds, moving from a retrospective analysis to a prospective design tool.
Future Directions in Computational Modeling:
Predicting Kinetic Isotope Effects (KIEs): The difference in bond strength between C-H and C-D bonds can lead to different reaction rates, a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org Advanced computational methods, such as density functional theory (DFT) and ab initio calculations, can be refined to more accurately predict the KIE for the metabolic and environmental degradation pathways of deuterated nitrophenol-amine structures. nih.govresearchgate.net This predictive capability can guide the design of deuterated drugs with optimized metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. nih.gov Future research will involve developing and validating QSAR models specifically for deuterated compounds to predict their environmental persistence, bioavailability, and potential toxicity. These models will need to incorporate descriptors that account for the effects of isotopic substitution.
In Silico Prediction of Metabolism and Transformation: Software tools that predict the metabolic fate of xenobiotics are becoming increasingly sophisticated. clearsynth.comnih.govnih.gov Future iterations of these tools will likely incorporate modules that can specifically handle deuterated compounds, predicting how isotopic labeling will alter metabolic pathways and the formation of transformation products in various environmental compartments. nih.gov
Isotope Pattern Prediction Software: The development of more advanced software for the accurate prediction of isotope patterns in mass spectrometry is ongoing. nih.govresearchgate.netscioninstruments.com These tools are essential for the correct identification and quantification of deuterated compounds and their metabolites in complex datasets generated by HRMS.
Expanded Role as Isotopic Tracers in Complex Biochemical and Environmental Systems
The fundamental application of isotopic labeling is to trace the movement and transformation of molecules. For this compound and similar compounds, this role is set to expand significantly in complexity and scope.
Prospective Applications:
Metabolic Flux Analysis: In biochemical research, deuterated compounds can be used to trace the flow of atoms through metabolic pathways. clearsynth.comnih.gov By introducing a deuterated precursor and analyzing the isotopic enrichment in downstream metabolites, researchers can gain quantitative insights into the dynamics of cellular metabolism. This could be particularly valuable for studying the mechanism of action and resistance to drugs derived from nitrophenol-amine scaffolds.
Environmental Fate and Transport Studies: The release of nitrophenols into the environment is a significant concern. Deuterated analogues like this compound can be used as tracers in controlled laboratory or field studies to track the degradation, sorption, and transport of these pollutants in soil and water systems. This provides a more accurate picture of their environmental behavior than relying solely on the analysis of the non-deuterated compound, which may have background presence.
Elucidating Biosynthetic Pathways: In the study of natural products, stable isotope labeling is a powerful tool for elucidating biosynthetic pathways. nih.gov While not a natural product itself, the principles can be applied to understand the microbial degradation pathways of anthropogenic compounds like nitrophenols.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The use of deuterated compounds as internal standards is already crucial for PK studies. nih.gov In the future, more sophisticated experiments could involve co-administering the deuterated and non-deuterated drug to simultaneously track the parent compound and its metabolites, providing richer datasets for PK/PD modeling.
Exploration of Novel Research Applications Beyond Current Analytical Paradigms
The unique properties of deuterated compounds open the door to applications that go beyond their use as simple tracers or internal standards. The subtle changes in physicochemical properties upon deuteration can be leveraged for novel scientific investigations.
Emerging Research Frontiers:
"Heavy" Drug Development: The kinetic isotope effect can be exploited to slow down the metabolism of a drug, potentially leading to improved pharmacokinetic profiles, reduced dosing frequency, and lower toxicity. researchgate.net While the parent compound of this compound is an intermediate, this principle could be applied to the final drug candidates synthesized from it. Strategic deuteration of metabolically labile positions in the molecule could lead to the development of "heavy" versions of antimalarial or antifilarial drugs with enhanced therapeutic properties.
Probing Enzyme Mechanisms: The KIE is a sensitive probe of enzyme transition states. By synthesizing different isotopologues of a substrate and measuring the effect on the reaction rate, detailed information about the enzyme's catalytic mechanism can be obtained. chem-station.com
Advanced Materials Science: The incorporation of deuterium can subtly alter the physical properties of materials. chem-station.com While less explored for compounds like this compound, there is potential for investigating how deuteration might affect the properties of polymers or other materials derived from it.
Enhanced NMR Spectroscopy: Deuterium labeling is a well-established technique for simplifying NMR spectra of complex biomolecules like proteins, which aids in structure determination. clearsynth.comnih.gov By selectively incorporating deuterium, specific signals can be suppressed, allowing for the unambiguous assignment of other important resonances.
The future for this compound and its deuterated congeners is bright and multifaceted. While it will continue to be an indispensable tool for ensuring analytical accuracy, its potential extends into the realms of sustainable chemistry, advanced analytical sciences, predictive computational modeling, and the development of novel therapeutic and material applications. As research in these areas progresses, the demand for and applications of such specifically labeled compounds will undoubtedly continue to grow.
Q & A
Q. What synthetic routes are recommended for 2-[(Ethylamino)methyl]-4-nitrophenol-d5, and how can structural integrity be validated?
Methodological Answer:
- Synthesis Design : Utilize retrosynthetic analysis to identify feasible routes, focusing on introducing the deuterated ethylamino group. For example, reductive amination of 4-nitrophenol derivatives with deuterated ethylamine precursors could be explored .
- Structural Validation :
- Purity Assessment : Use HPLC with UV detection (e.g., at 254 nm) to ensure >98% purity, referencing batch-specific Certificates of Analysis (COA) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
-
Chromatography : Reverse-phase HPLC or UPLC coupled with diode-array detection (DAD) to resolve structural isomers (e.g., ortho vs. para substitution patterns) .
-
Spectroscopy :
-
Data Table :
Parameter Method Target Specification Reference Purity HPLC-UV >98% Deuteration Level HRMS ≥98 atom% D
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions arising from structural isomers or isotopic impurities?
Methodological Answer:
- Isomer Discrimination :
- Chromatographic Separation : Optimize mobile-phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve ortho and para isomers .
- Tandem MS (MS/MS) : Fragment molecular ions to distinguish substitution patterns (e.g., characteristic fragments at m/z 139 for nitrophenol derivatives) .
- Isotopic Purity :
- NMR Deuterium Decoupling : Suppress signals to isolate proton environments for unambiguous assignment .
- Isotope Ratio MS : Quantify residual non-deuterated species to adjust synthetic protocols .
Q. What are the applications of this compound in environmental or biochemical tracer studies?
Methodological Answer:
- Environmental Monitoring :
- Isotopic Labeling : Use as an internal standard in LC-MS/MS workflows to quantify nitrophenol pollutants in atmospheric particulate matter (e.g., correcting matrix effects in PM samples) .
- Degradation Studies : Track deuterium retention under UV exposure or microbial action to assess environmental persistence .
- Biochemical Probes :
Q. How can reaction conditions be optimized to enhance deuteration efficiency in the synthesis of this compound?
Methodological Answer:
- Deuterium Source Selection : Compare deuterated reagents (e.g., DO, CDOD) for proton exchange efficiency at the ethylamino group .
- Catalytic Systems : Screen transition-metal catalysts (e.g., Pd/C or Raney Ni) for reductive deuteration under H/D atmospheres .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track deuteration progress and minimize side reactions .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
Methodological Answer:
Q. How can computational tools aid in predicting synthetic pathways or physicochemical properties of this compound?
Methodological Answer:
- Retrosynthesis Planning : Leverage AI-driven platforms (e.g., Reaxys or Pistachio) to propose routes based on reaction databases .
- Property Prediction :
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
Q. How does the deuterated ethylamino group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Q. What are the best practices for validating quantitative methods using this deuterated standard?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
